molecular formula C18H15ClN4O3 B2571139 1-(5-CHLORO-2-METHOXYPHENYL)-4-[3-(PYRIDIN-2-YL)-1,2,4-OXADIAZOL-5-YL]PYRROLIDIN-2-ONE CAS No. 946242-19-9

1-(5-CHLORO-2-METHOXYPHENYL)-4-[3-(PYRIDIN-2-YL)-1,2,4-OXADIAZOL-5-YL]PYRROLIDIN-2-ONE

Cat. No.: B2571139
CAS No.: 946242-19-9
M. Wt: 370.79
InChI Key: WQTJZNSWGULIIJ-UHFFFAOYSA-N
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Description

This compound features a pyrrolidin-2-one core substituted with a 5-chloro-2-methoxyphenyl group and a 3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl moiety. Pyridine substitution on the oxadiazole introduces aromaticity and coordination sites, suggesting applications in medicinal chemistry or agrochemicals .

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O3/c1-25-15-6-5-12(19)9-14(15)23-10-11(8-16(23)24)18-21-17(22-26-18)13-4-2-3-7-20-13/h2-7,9,11H,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQTJZNSWGULIIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)N2CC(CC2=O)C3=NC(=NO3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(5-CHLORO-2-METHOXYPHENYL)-4-[3-(PYRIDIN-2-YL)-1,2,4-OXADIAZOL-5-YL]PYRROLIDIN-2-ONE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chloromethoxyphenyl Group: This step involves the substitution reaction where a methoxyphenyl group is chlorinated using reagents like thionyl chloride or phosphorus pentachloride.

    Formation of the Pyridinyl-Oxadiazolyl Moiety: This can be synthesized through the reaction of a pyridine derivative with a suitable oxadiazole precursor under controlled conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-(5-CHLORO-2-METHOXYPHENYL)-4-[3-(PYRIDIN-2-YL)-1,2,4-OXADIAZOL-5-YL]PYRROLIDIN-2-ONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reagents used.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like dichloromethane or ethanol. Major products formed from these reactions vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Structure and Synthesis

The compound is characterized by a complex structure that includes a pyrrolidinone core linked to a pyridine and an oxadiazole moiety. The synthesis typically involves multi-step reactions that may include cyclization and functional group modifications to enhance biological activity. Recent methodologies have focused on optimizing yields and reducing toxicity during synthesis.

Anticancer Properties

1-(5-Chloro-2-methoxyphenyl)-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one has been evaluated for its anticancer properties across various cancer cell lines. Studies indicate that derivatives of oxadiazoles exhibit significant cytotoxicity against human cancer cell lines, including those representing breast, lung, and leukemia cancers.

Key Findings:

  • Mechanism of Action: The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation signals.
  • In Vitro Studies: Compounds similar to 1-(5-chloro-2-methoxyphenyl)-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one have shown GI50 values (the concentration required to inhibit cell growth by 50%) below 10 µM against various cancer types .

Antiviral Activity

Recent investigations have also highlighted the antiviral potential of this compound. In vitro assays demonstrated efficacy against viral infections by inhibiting viral replication processes.

Key Findings:

  • Mechanism of Action: The compound may disrupt viral entry or replication within host cells, although specific pathways remain under investigation.
  • EC50 Values: Initial screenings indicated promising EC50 values (the concentration producing 50% antiviral effect) comparable to established antiviral agents .

Case Studies and Research Findings

StudyCompoundActivityFindings
Salahuddin et al. (2023)Various oxadiazolesAnticancerDemonstrated significant growth inhibition in CNS and renal cancer cell lines .
Abdel K. Mansour et al. (2023)Oxadiazole derivativesAnticancerIdentified potent activity against multiple leukemia cell lines with GI50 values below 10 µM .
Recent antiviral screening (2023)Oxadiazole derivativesAntiviralShowed effective inhibition of viral replication with low cytotoxicity .

Mechanism of Action

The mechanism of action of 1-(5-CHLORO-2-METHOXYPHENYL)-4-[3-(PYRIDIN-2-YL)-1,2,4-OXADIAZOL-5-YL]PYRROLIDIN-2-ONE involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Oxadiazon (3-(2,4-Dichloro-5-(1-Methylethoxy)Phenyl)-5-(1,1-Dimethylethyl)-1,3,4-Oxadiazol-2(3H)-One)

  • Key Features : Contains a 1,3,4-oxadiazole ring, dichlorophenyl group, and tert-butyl substituent.
  • Application: Herbicide targeting protoporphyrinogen oxidase (PPO) in plants .
  • Comparison: Unlike the target compound, oxadiazon lacks a pyrrolidinone core and pyridine substituent. Its dichlorophenyl and tert-butyl groups enhance hydrophobicity, favoring membrane penetration in plants.

1-(Azetidin-3-yl)-4-(3-Cyclopropyl-1,2,4-Oxadiazol-5-yl)Pyrrolidin-2-One Hydrochloride

  • Key Features : Shares the pyrrolidin-2-one and 1,2,4-oxadiazole framework but substitutes cyclopropyl for pyridine.
  • Application : Investigated for neurological applications (exact details unspecified in evidence) .

Heterocyclic Analogues with Chloro-Substituted Aromatics

4-Chloro-2-[(2Z)-2-(4-Chlorophenyl)-2-(Methoxyimino)Ethyl]-5-(Pyrrolidin-1-yl)-2,3-Dihydropyridazin-3-One

  • Key Features: Pyridazinone core with dual chloro substituents and a methoxyimino side chain.
  • Molecular Weight : 381.26 g/mol .
  • Comparison: The pyridazinone ring (vs. pyrrolidinone) offers different hydrogen-bonding topology.

Functional Group Analysis

Compound Core Heterocycle Key Substituents Molecular Weight (g/mol) Potential Application
Target Compound Pyrrolidin-2-one 5-Chloro-2-methoxyphenyl, Pyridinyl-oxadiazole ~375 (estimated) Pharmaceuticals
Oxadiazon 1,3,4-Oxadiazole Dichlorophenyl, tert-butyl 354.22 Herbicide
1-(Azetidin-3-yl)-... Hydrochloride Pyrrolidin-2-one Cyclopropyl-oxadiazole 298.74 (base) Neurological agents
4-Chloro-2-...Pyridazinone Pyridazinone Bis-chlorophenyl, methoxyimino 381.26 Unspecified

Research Implications and Limitations

  • Structural Insights : The target compound’s pyridinyl-oxadiazole group differentiates it from herbicide analogues (e.g., oxadiazon), suggesting possible pharmacological rather than agrochemical use.
  • Data Gaps: No direct pharmacological or biochemical data for the target compound are provided in the evidence. Comparisons are based on structural parallels and inferred properties.

Biological Activity

1-(5-Chloro-2-methoxyphenyl)-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and mechanisms of action, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

The compound features a complex structure comprising a pyrrolidinone ring linked to a pyridine and an oxadiazole moiety. The synthesis typically involves multi-step reactions starting from available precursors:

  • Formation of the Pyrrolidinone Ring : This can be achieved through cyclization reactions involving appropriate amines and carbonyl compounds.
  • Oxadiazole Synthesis : The oxadiazole ring is formed via condensation reactions involving hydrazine derivatives and carboxylic acids or their derivatives.
  • Chlorination and Methoxylation : The introduction of the chloro and methoxy groups is done through electrophilic aromatic substitution.

Anticancer Properties

Research has indicated that compounds containing the oxadiazole moiety exhibit significant anticancer activity. For instance, derivatives of 1,2,4-oxadiazoles have shown potent inhibitory effects against various cancer cell lines, including:

CompoundCell LineIC50 (µM)
Compound APC-3 (Prostate)0.67
Compound BHCT-116 (Colon)0.80
Compound CACHN (Renal)0.87

These values suggest that the compound may be effective in targeting specific cancer types by inducing apoptosis or inhibiting cell proliferation .

Antiviral Activity

The compound's structural features may also confer antiviral properties. A study on similar oxadiazole derivatives found that they exhibited activity against SARS-CoV-2, with effective concentrations (EC50) ranging from 4.7 µM to higher values depending on the specific derivative tested . The mechanism of action likely involves interference with viral replication processes.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It has been suggested that the compound may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation.
  • Receptor Binding : The binding affinity to specific receptors or proteins could modulate signaling pathways critical for cell survival and growth.

For example, studies have indicated that related oxadiazole compounds can inhibit histone deacetylases and other targets involved in tumorigenesis .

Case Studies

Several case studies have highlighted the efficacy of similar compounds:

  • Study on Anticancer Activity : A derivative was tested against multiple cancer cell lines, showing selective cytotoxicity with an IC50 value significantly lower than standard chemotherapeutics .
  • Antiviral Profiling : In vitro studies demonstrated that certain analogs effectively reduced viral load in infected cells without significant cytotoxicity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for constructing the pyrolidin-2-one and oxadiazole moieties in this compound?

  • Methodological Answer : The synthesis typically involves cyclization reactions. For the oxadiazole ring, a substituted hydrazide intermediate is treated with phosphorus oxychloride (POCl₃) at 120°C, as demonstrated in analogous oxadiazole syntheses . The pyrrolidin-2-one core can be built via multi-step cyclization, starting with formylation and oxidation of a pyrazole precursor, followed by acylation and ring closure . Key intermediates, such as 5-chloro-3-methyl-1H-pyrazole-4-carbonyl chloride, are critical for subsequent functionalization.

Q. Which spectroscopic and crystallographic techniques are optimal for structural characterization?

  • Methodological Answer :

  • IR Spectroscopy : Identifies carbonyl (C=O) and oxadiazole (C=N) stretches, with typical absorptions at 1650–1750 cm⁻¹ and 1550–1600 cm⁻¹, respectively .
  • Single-Crystal X-ray Diffraction (SC-XRD) : SHELX software (e.g., SHELXL for refinement) is widely used to resolve complex stereochemistry and confirm bond lengths/angles. For example, C–C bond lengths in similar heterocyclic systems average 1.47–1.52 Å .
  • NMR : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ resolve substituent patterns (e.g., methoxy protons at δ 3.8–4.0 ppm) .

Q. What are the common chemical reactivity profiles of the 1,2,4-oxadiazole and pyrrolidin-2-one groups?

  • Methodological Answer :

  • Oxadiazole : Susceptible to nucleophilic substitution at the 5-position. The pyridinyl group enhances electrophilicity, enabling reactions with amines or thiols .
  • Pyrrolidin-2-one : The lactam carbonyl participates in condensation reactions (e.g., with hydrazines to form hydrazides) .
  • Methoxy and Chloro Substituents : The 5-chloro-2-methoxyphenyl group undergoes halogen exchange or demethylation under acidic/basic conditions .

Q. How can purification and purity assessment be optimized for this compound?

  • Methodological Answer :

  • Recrystallization : Use DMF-EtOH (1:1) mixtures to remove unreacted precursors .
  • Chromatography : Silica gel column chromatography with ethyl acetate/hexane gradients (3:7 to 7:3) resolves polar byproducts .
  • HPLC : Reverse-phase C18 columns with ammonium acetate buffer (pH 6.5) and acetonitrile gradients ensure >98% purity .

Advanced Research Questions

Q. What challenges arise in scaling up the synthesis of this compound, and how can they be addressed?

  • Methodological Answer :

  • Byproduct Formation : At scale, prolonged heating during cyclization may generate dimeric byproducts. Kinetic control via dropwise POCl₃ addition and strict temperature monitoring (110–120°C) mitigates this .
  • Solvent Selection : Replacing DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) improves sustainability without compromising yield .

Q. How can computational methods enhance the understanding of this compound’s electronic and steric properties?

  • Methodological Answer :

  • DFT Calculations : Gaussian or ORCA software models HOMO-LUMO gaps to predict reactivity. For example, the oxadiazole ring’s electron-withdrawing nature lowers LUMO energy (~-1.8 eV), favoring nucleophilic attacks .
  • Molecular Docking : AutoDock Vina evaluates interactions with biological targets (e.g., enzymes), guiding SAR studies .

Q. How should researchers resolve contradictions between spectroscopic and crystallographic data?

  • Methodological Answer :

  • Case Study : If NMR suggests equatorial substituents but SC-XRD shows axial orientation, reassess solvent effects (e.g., DMSO-induced conformational shifts) .
  • Dynamic NMR : Variable-temperature experiments detect rotational barriers in flexible moieties (e.g., pyridinyl rotation) .

Q. What experimental designs ensure reproducibility in biological activity studies?

  • Methodological Answer :

  • Randomized Block Design : Assign treatments (e.g., compound concentrations) to randomized blocks with split plots for rootstocks/harvest seasons, minimizing environmental bias .
  • Positive/Negative Controls : Use known enzyme inhibitors (e.g., oxadiargyl for oxadiazole-related targets) .

Q. How can researchers integrate this compound into a broader theoretical framework for drug discovery?

  • Methodological Answer :

  • Conceptual Alignment : Link its oxadiazole-pyrrolidinone scaffold to established kinase inhibitor pharmacophores (e.g., ATP-binding site mimics) .
  • High-Throughput Screening : Use SHELXC/D/E pipelines for rapid crystallographic phasing in structure-activity studies .

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